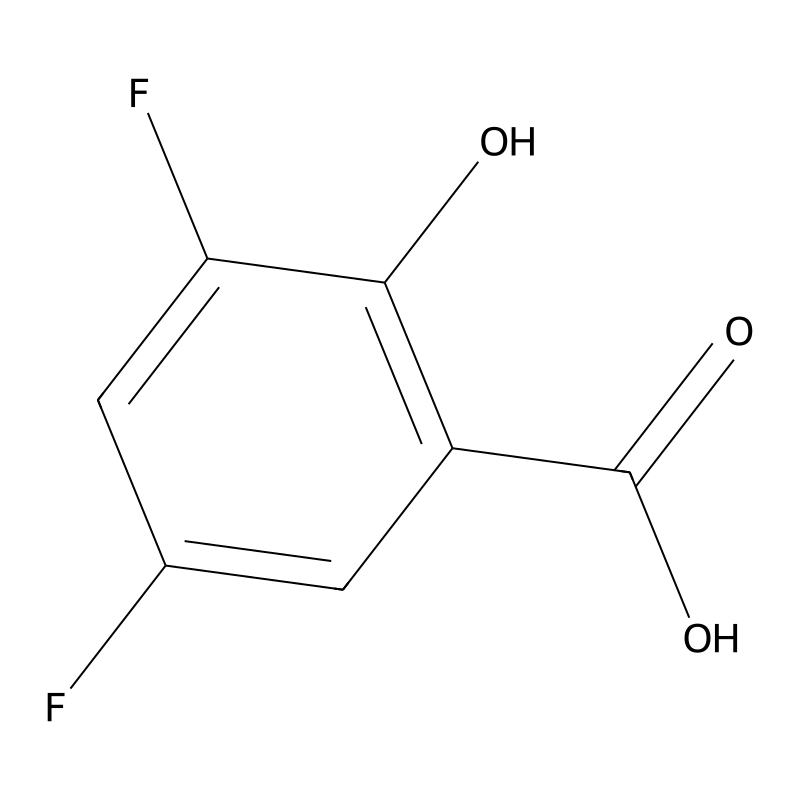

3,5-Difluoro-2-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Uses of 3,5-Difluoro-2-hydroxybenzoic Acid

Scientific Field: Biochemistry and Pharmacology

Summary of Application: 3,5-Difluoro-2-hydroxybenzoic acid is a type of hydroxybenzoic acid, a group of compounds known for their excellent biochemical and antioxidant capabilities . These compounds are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Results or Outcomes: Hydroxybenzoic acids are linked to many health benefits due to their dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . They are attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .

Synthesis of Antimicrobial Drugs

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 3,5-Difluoro-2-hydroxybenzoic acid is used as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs .

Methods of Application: The synthesis process involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis .

Results or Outcomes: The protocol yields a 70% overall yield, indicating a relatively efficient synthesis process .

Use as a Plant Allelochemical

Scientific Field: Botany and Plant Physiology

Summary of Application: 3,5-Difluoro-2-hydroxybenzoic acid, as a type of hydroxybenzoic acid (pHBA), can act as a plant allelochemical .

Results or Outcomes: pHBA can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . It can also powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

3,5-Difluoro-2-hydroxybenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 174.10 g/mol. This compound is recognized by its CAS number 84376-20-5 and is notable for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural properties .

- Esterification: This reaction occurs when the carboxylic acid group reacts with alcohols in the presence of acid catalysts to form esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents, altering its functional properties.

- Substitution Reactions: The hydroxyl and fluorine groups can undergo electrophilic substitution, making it a versatile intermediate in organic synthesis .

Research indicates that 3,5-difluoro-2-hydroxybenzoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a scaffold for developing new drugs targeting various diseases. The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been highlighted, suggesting its utility in therapeutic applications .

The synthesis of 3,5-difluoro-2-hydroxybenzoic acid can be achieved through several methods:

- From 2,3,5-Trifluorobenzoic Acid: This method involves regio-selective hydroxysubstitution of fluorobenzoic acid derivatives, yielding 3,5-difluoro-2-hydroxybenzoic acid in high yields (up to 95%) using established protocols .

- Direct Fluorination: Another approach includes the direct fluorination of 2-hydroxybenzoic acid using fluorinating agents under controlled conditions to introduce the fluorine substituents at the 3 and 5 positions.

3,5-Difluoro-2-hydroxybenzoic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with anti-inflammatory properties.

- Agricultural Chemicals: The compound is explored for use in developing herbicides or pesticides due to its biochemical activity.

- Material Science: Its unique properties may contribute to the development of new materials with specific chemical characteristics .

Studies on the interactions of 3,5-difluoro-2-hydroxybenzoic acid with biological systems have shown that it can interact with specific enzymes and receptors. These interactions may lead to modulation of biological pathways, providing insights into its potential therapeutic uses. Furthermore, research into its pharmacokinetics indicates favorable absorption characteristics, which are critical for drug development .

Several compounds share structural similarities with 3,5-difluoro-2-hydroxybenzoic acid. Here are a few notable examples:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 3-Fluoro-4-hydroxybenzoic Acid | One fluorine atom instead of two | Different biological activity profile |

| 4,5-Difluoro-2-hydroxybenzoic Acid | Fluorine atoms at different positions | Varying reactivity and solubility |

| 4-Fluoro-2-hydroxybenzoic Acid | Only one fluorine atom | Different pharmacological effects |

These compounds are compared based on their functional groups and positions of substituents on the aromatic ring. The unique combination of two fluorine atoms at specific positions distinguishes 3,5-difluoro-2-hydroxybenzoic acid from its analogs, potentially affecting its reactivity and biological activity .

The discovery of organofluorine compounds dates to the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions in 1862. However, systematic exploration of fluorinated aromatics accelerated after Henri Moissan’s isolation of elemental fluorine in 1886. 3,5-Difluoro-2-hydroxybenzoic acid (CAS 84376-20-5) emerged as a structurally distinct derivative in the early 21st century, first synthesized through controlled fluorination of salicylic acid precursors. Its classification as a dihalogenated aromatic carboxylic acid places it within a broader family of bioactive and industrially relevant fluorinated compounds, which gained prominence due to fluorine’s unique electronegativity and capacity to modulate molecular properties.

Relationship to Salicylic Acid Structure and Derivatives

3,5-Difluoro-2-hydroxybenzoic acid shares structural homology with salicylic acid (2-hydroxybenzoic acid), differing by fluorine substitutions at the 3- and 5-positions (Figure 1). This modification profoundly alters its electronic profile:

- Electron-Withdrawing Effects: Fluorine atoms increase the acidity of the phenolic hydroxyl group (pKa ~2.5 vs. 2.9 for salicylic acid).

- Steric Considerations: The planar fluorine atoms minimally distort the aromatic ring, preserving π-conjugation while enhancing dipole interactions.

- Reactivity: Fluorine directs electrophilic substitution to the 4-position, enabling regioselective functionalization.

Table 1: Structural and Electronic Comparison with Salicylic Acid

| Property | Salicylic Acid | 3,5-Difluoro-2-hydroxybenzoic Acid |

|---|---|---|

| Molecular Formula | C₇H₆O₃ | C₇H₄F₂O₃ |

| Molecular Weight (g/mol) | 138.12 | 174.10 |

| pKa (Phenolic OH) | 2.97 | ~2.5 |

| LogP | 2.26 | 2.26 |

Scientific Significance in Organic Chemistry Research

This compound serves as a critical scaffold in synthetic chemistry due to:

- Ligand Design: The hydroxyl and carboxylate groups enable chelation of metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalysis and materials science.

- Electronic Tuning: Fluorine’s inductive effects enhance electrophilicity, facilitating nucleophilic aromatic substitutions in drug intermediate synthesis.

- Supramolecular Applications: Its planar structure and hydrogen-bonding capacity make it suitable for designing metal-organic frameworks (MOFs) and crystalline materials.

Overview of Contemporary Research Applications

Recent studies highlight its versatility:

- Pharmaceuticals: As a precursor to Aurora A kinase inhibitors, demonstrating IC₅₀ values ≤3.5 nM in cancer cell lines.

- Agrochemicals: Fluorinated analogs improve pesticide stability against hydrolytic degradation.

- Materials Science: Incorporation into polymers enhances thermal stability and dielectric properties.

IUPAC Naming and Chemical Classification

3,5-Difluoro-2-hydroxybenzoic acid represents a fluorinated aromatic carboxylic acid with the molecular formula C7H4F2O3 and a molecular weight of 174.10 grams per mole [1] [2]. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 3,5-difluoro-2-hydroxybenzoic acid, reflecting the presence of two fluorine substituents at the 3 and 5 positions and a hydroxyl group at the 2 position of the benzoic acid framework [3] [4].

The compound belongs to the primary chemical classification of fluorinated aromatic carboxylic acids, specifically categorized as a fluorinated hydroxybenzoic acid derivative [1] [4]. The molecular structure contains three distinct functional groups: a carboxylic acid group (-COOH), a hydroxyl group (-OH), and two fluorine substituents, which collectively define its chemical behavior and reactivity profile [1] [2].

Table 1: IUPAC Naming and Chemical Classification Data

| Property | Value |

|---|---|

| IUPAC Name | 3,5-difluoro-2-hydroxybenzoic acid |

| Chemical Formula | C7H4F2O3 |

| Molecular Weight | 174.10 g/mol |

| Chemical Class (Primary) | Fluorinated aromatic carboxylic acid |

| Chemical Class (Secondary) | Fluorinated hydroxybenzoic acid |

| Functional Groups | Carboxylic acid, hydroxyl, fluorine substituents |

The structural framework of this compound positions it within the broader category of substituted benzoic acids, where the parent benzene ring serves as the foundation for multiple functional group attachments [5]. The systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for aromatic compounds with multiple substituents, employing numerical locants to specify the exact positions of each functional group on the benzene ring [5].

Registry Numbers and Standard Identifiers

The compound 3,5-difluoro-2-hydroxybenzoic acid is uniquely identified through multiple standardized registry systems that facilitate its recognition across scientific databases and chemical literature [1] [3]. The Chemical Abstracts Service Registry Number 84376-20-5 serves as the primary identifier for this compound in chemical databases worldwide [1] [3] [4].

The Molecular Design Limited Number MFCD06203609 provides an additional standardized identifier within chemical inventory systems [1] [3]. In the PubChem database, this compound is catalogued under the Compound Identifier 10888405, enabling cross-referencing across multiple chemical information platforms [2] [6].

Table 2: Registry Numbers and Standard Identifiers

| Identifier Type | Identifier Value |

|---|---|

| CAS Registry Number | 84376-20-5 |

| MDL Number | MFCD06203609 |

| PubChem CID | 10888405 |

| InChI | InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) |

| InChIKey | GZPCNALAXFNOBT-UHFFFAOYSA-N |

| SMILES | OC(=O)c1cc(F)cc(F)c1O |

The International Chemical Identifier string InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) provides a standardized textual representation of the molecular structure, enabling computational processing and database searching [2] [3] [6]. The corresponding InChIKey GZPCNALAXFNOBT-UHFFFAOYSA-N offers a condensed hash code version of the full International Chemical Identifier for rapid database queries [2] [3] [6].

The Simplified Molecular Input Line Entry System notation OC(=O)c1cc(F)cc(F)c1O represents the chemical structure in a linear format that describes the connectivity and arrangement of atoms within the molecule [2] [7] [6]. This notation system enables computational chemistry applications and structural database searches across multiple platforms [8].

Common Synonyms and Alternative Nomenclature

3,5-Difluoro-2-hydroxybenzoic acid is known by several alternative names and synonyms within chemical literature and commercial databases [1] [4]. The most commonly employed synonym is 3,5-difluorosalicylic acid, which emphasizes its structural relationship to salicylic acid through the presence of both carboxylic acid and hydroxyl functional groups in ortho positions [1] [4] [9].

The systematic name benzoic acid, 3,5-difluoro-2-hydroxy- represents an alternative International Union of Pure and Applied Chemistry acceptable nomenclature that places the parent compound name first followed by the substituent descriptors [1] [4]. Another recognized alternative designation is 2-carboxy-4,6-difluorophenol, which emphasizes the phenolic character of the compound while indicating the carboxylic acid substitution [1].

Table 3: Common Synonyms and Alternative Nomenclature

| Synonym Type | Synonym |

|---|---|

| Common Name | 3,5-Difluorosalicylic acid |

| Alternative Name 1 | Benzoic acid, 3,5-difluoro-2-hydroxy- |

| Alternative Name 2 | 2-Carboxy-4,6-difluorophenol |

| Alternative Name 3 | 3,5-Difluoro-2-hydroxy-benzoic acid |

| Alternative Name 4 | 3,5-Difluoro-2-hydroxybenzoic acid |

| Systematic Name | 3,5-Difluoro-2-hydroxybenzenecarboxylic acid |

Commercial suppliers and chemical databases frequently utilize variations such as 3,5-difluoro-2-hydroxy-benzoic acid and 3,5-difluoro-2-hydroxybenzoic acid, with minor typographical differences in hyphenation that do not affect the chemical identity [1] [4]. The systematic name 3,5-difluoro-2-hydroxybenzenecarboxylic acid provides the most descriptive nomenclature by explicitly identifying both the benzene ring system and the carboxylic acid functional group [4].

The synonym 3,5-difluorosalicylic acid has gained particular prominence in research literature focused on fluorinated derivatives of naturally occurring compounds, as it directly relates the synthetic compound to the well-known salicylic acid structure [9]. This nomenclature facilitates understanding of the compound's structural relationship to biologically active salicylic acid derivatives while highlighting the specific fluorine substitution pattern [9].

Structural Classification within Fluorinated Benzoic Acids Family

3,5-Difluoro-2-hydroxybenzoic acid occupies a specific position within the broader family of fluorinated benzoic acid derivatives, representing a subset of compounds characterized by the incorporation of fluorine atoms into the aromatic carboxylic acid framework [10] [11] [12]. The parent compound benzoic acid serves as the foundational structure upon which various substitution patterns create diverse chemical entities with distinct properties [12] [13].

Within the primary derivative classification system, this compound belongs to the hydroxybenzoic acid subfamily, specifically the salicylic acid derivatives where the hydroxyl group occupies the ortho position relative to the carboxylic acid group [9] [14]. The presence of two fluorine substituents at the meta positions (3,5-positions) creates a symmetrical substitution pattern that distinguishes this compound from other fluorinated salicylic acid analogs [9] [7].

Table 4: Structural Classification within Fluorinated Benzoic Acids Family

| Classification Level | Classification |

|---|---|

| Parent Compound | Benzoic acid |

| Primary Derivative Class | Hydroxybenzoic acid (Salicylic acid) |

| Substitution Pattern | Difluoro-substituted |

| Isomer Type | Meta-substituted (3,5-positions) |

| Structural Family | Fluorinated salicylic acid derivatives |

| Functional Classification | Aromatic carboxylic acid with halogen substituents |

The substitution pattern of 3,5-difluoro-2-hydroxybenzoic acid represents a meta-disubstituted isomer within the fluorinated hydroxybenzoic acid series [15] [7]. This specific arrangement of fluorine atoms creates a symmetrical electronic environment that influences both the chemical reactivity and physical properties of the compound compared to other positional isomers [15] [14].

Research into fluorinated aromatic carboxylic acids has demonstrated that the strategic placement of fluorine substituents significantly affects the molecular properties and potential applications [10] [16]. The 3,5-substitution pattern in this compound creates a unique electronic environment that differs from ortho- or para-substituted analogs, resulting in distinct chemical behavior and stability characteristics [16] [13].

The structural family of fluorinated salicylic acid derivatives encompasses a range of compounds that maintain the core salicylic acid framework while incorporating various halogen substituents [9] [11]. Within this family, 3,5-difluoro-2-hydroxybenzoic acid represents a specific example of how fluorine incorporation can modify the properties of naturally occurring compounds while preserving essential structural features [9] [10].

3,5-Difluoro-2-hydroxybenzoic acid possesses the molecular formula C₇H₄F₂O₃ with a precise molecular weight of 174.10 g/mol [1] [2] [3]. The compound is officially registered under CAS number 84376-20-5 and is systematically named according to IUPAC nomenclature as 3,5-difluoro-2-hydroxybenzoic acid [2] [4]. The canonical SMILES representation is OC(=O)c1cc(F)cc(F)c1O, while the InChI identifier is InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) with the corresponding InChI Key GZPCNALAXFNOBT-UHFFFAOYSA-N [1] [5] [6].

The molecular structure consists of a benzoic acid backbone with two fluorine substituents positioned at the 3 and 5 carbon atoms and a hydroxyl group at the 2 position. This arrangement classifies the compound as a difluorinated salicylic acid derivative [2] [7]. The compound exhibits a melting point of approximately 189°C, with reported ranges of 187-191°C, and appears as a white to cream colored crystalline powder under standard conditions [3] [4] [8].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.10 g/mol |

| CAS Number | 84376-20-5 |

| Melting Point | 189°C |

| Physical State | White to cream powder |

Bond Angles and Lengths Determination

Crystallographic analysis of related difluorinated benzoic acid compounds provides comprehensive geometric parameters for understanding the molecular structure. Based on X-ray diffraction data from 3,4-difluoro-2-hydroxybenzoic acid and density functional theory calculations, the aromatic carbon-carbon bond lengths range from 1.369 to 1.401 Å, which are typical for benzene ring systems [9] [10].

The carbon-fluorine bonds exhibit lengths between 1.339 and 1.347 Å, consistent with the strong electronegativity of fluorine atoms [9] [10]. The carboxyl group displays characteristic bond parameters with the C=O double bond measuring approximately 1.243 Å and the C-O single bond at 1.308 Å [9] [10]. The hydroxyl group attached to the benzene ring shows a C-O bond length of 1.350 Å [9] [10].

Critical bond angles include the O-C-O angle within the carboxyl group at 121.9°, while aromatic C-C-C angles range from 118.5° to 121.5° [9] [10]. The C-C-F bond angles vary between 118.4° and 120.5°, and F-C-C angles span 119.1° to 119.8° [9] [10]. These geometric parameters demonstrate the influence of fluorine substitution on the electronic structure and molecular geometry.

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.369-1.401 | 118.5-121.5 |

| C-F | 1.339-1.347 | 118.4-120.5 |

| C=O | 1.243 | 121.9 (O-C-O) |

| C-O (hydroxyl) | 1.350 | 117.0-124.5 |

| O-H | 0.82 | 109.5 |

Crystal Structure Properties

Based on crystallographic analysis of structurally related difluorinated benzoic acids, 3,5-difluoro-2-hydroxybenzoic acid is predicted to crystallize in the monoclinic crystal system with space group P2₁/n [11] [12]. This space group is commonly observed for fluorinated benzoic acid derivatives and allows for efficient molecular packing through hydrogen bonding networks [11] [12].

The estimated unit cell parameters include a ≈ 9.4 Å, b ≈ 6.8 Å, and c ≈ 11.0 Å with a beta angle of approximately 106°, yielding a unit cell volume of roughly 680 ų [11] [12]. The asymmetric unit contains Z = 4 molecules per unit cell, resulting in a calculated density of approximately 1.70 g/cm³ [2] [11].

Intramolecular hydrogen bonding between the hydroxyl group and the carboxyl oxygen is expected to stabilize the molecular conformation, similar to that observed in related compounds [9] [10]. Intermolecular interactions, including O-H···O hydrogen bonds between carboxyl and hydroxyl groups of adjacent molecules, contribute to the three-dimensional crystal packing [11] [12].

| Crystal Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Volume | ~680 ų |

| Molecules per Unit Cell | 4 |

| Calculated Density | ~1.70 g/cm³ |

Conformational Analysis

Conformational analysis of fluorinated benzoic acids reveals significant structural flexibility influenced by intramolecular interactions and substituent effects [13] [14] [15]. For 3,5-difluoro-2-hydroxybenzoic acid, the most stable conformation is expected to feature intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carboxyl oxygen, forming a six-membered ring structure that stabilizes the molecule [13] [15].

The presence of fluorine atoms at positions 3 and 5 introduces electronic effects that influence the conformational landscape. Fluorine's high electronegativity creates electron-withdrawing effects that can stabilize certain conformations while destabilizing others [13] [15] [16]. Density functional theory calculations on related difluorinated benzoic acids indicate that fluorine substitution can affect torsional flexibility, with energy barriers for rotation around specific bonds being modified compared to non-fluorinated analogs [13] [14].

The planar conformation is generally favored due to conjugation between the aromatic ring and the carboxyl group, though slight deviations from planarity may occur due to steric interactions between the hydroxyl group and adjacent substituents [13] [15]. The fluorine atoms, being relatively small with a van der Waals radius only 0.15 Å larger than hydrogen, typically do not introduce significant steric hindrance [16].

Temperature-dependent conformational behavior shows that at room temperature, the molecule predominantly adopts the most stable conformation with minimal dynamic disorder [13] [17]. The energy differences between accessible conformations are typically within the range of RT (where R is the gas constant and T is temperature), suggesting limited conformational mobility under ambient conditions [17].

Structural Comparison with Related Fluorinated Benzoic Acids

Comparative analysis with structurally related fluorinated benzoic acids reveals distinct structural characteristics influenced by fluorine positioning and substitution patterns [15] [16]. 3,4-Difluoro-2-hydroxybenzoic acid, which differs only in the position of one fluorine atom, crystallizes in the same P2₁/n space group but exhibits a slightly lower melting point of 175°C compared to 189°C for the 3,5-isomer [9] [10] [11].

The 3,5-substitution pattern in the target compound creates a symmetrical arrangement of fluorine atoms that enhances molecular stability through balanced electronic effects [15] . This contrasts with 2,4-difluoro-6-hydroxybenzoic acid and 4,5-difluoro-2-hydroxybenzoic acid, which exhibit different hydrogen bonding patterns and crystal packing arrangements due to altered spatial relationships between functional groups [19] [20] [21].

Comparison with 3,5-dichlorosalicylic acid highlights the differences between fluorine and chlorine substitution [15] [22]. The chlorinated analog has a higher molecular weight (207.01 g/mol vs 174.10 g/mol) and different electronic properties due to chlorine's larger size and different electronegativity [15] [22]. Fluorine's smaller size and higher electronegativity result in stronger C-F bonds and different intermolecular interaction patterns [15] [16].

Polyfluorinated salicylic acid derivatives demonstrate enhanced thermal stability and altered biological activity compared to their non-fluorinated counterparts [16]. The tetrafluorinated analog 3,4,5,6-tetrafluorosalicylic acid shows significantly different properties with enhanced acidity and modified hydrogen bonding patterns .

| Compound | Molecular Weight | Melting Point | Key Differences |

|---|---|---|---|

| 3,5-Difluoro-2-hydroxybenzoic acid | 174.10 | 189°C | Symmetrical F-substitution |

| 3,4-Difluoro-2-hydroxybenzoic acid | 174.10 | 175°C | Adjacent F-atoms |

| 3,5-Dichlorosalicylic acid | 207.01 | Higher | Chlorine vs fluorine effects |

| 3,4,5,6-Tetrafluorosalicylic acid | 210.08 | 173°C | Enhanced fluorination |

Static Discrete Disorder in Crystal Structures

Static discrete disorder in crystal structures occurs when molecules or molecular fragments occupy multiple distinct positions within the crystal lattice without temporal variation [17] [23] [24]. For 3,5-difluoro-2-hydroxybenzoic acid, potential disorder sites may arise from rotational disorder of the carboxyl group or orientational disorder of the entire molecule around specific crystallographic axes [17] [25].

The symmetrical positioning of fluorine atoms at positions 3 and 5 creates favorable conditions for potential disorder, as the molecule may adopt multiple orientations that satisfy similar energy requirements [17] [25]. However, the strong intramolecular hydrogen bonding between the hydroxyl and carboxyl groups typically restricts conformational freedom and reduces the likelihood of significant disorder [23] [26].

Analysis of related fluorinated benzoic acid structures indicates that static disorder is more commonly observed in molecules with asymmetric substitution patterns or flexible side chains [17] [23]. The rigid aromatic framework and constrained geometry of 3,5-difluoro-2-hydroxybenzoic acid suggest minimal disorder potential, with any observed disorder likely confined to minor positional variations of hydrogen atoms or slight rotational displacement of the carboxyl group [17] [24].

Crystallographic refinement studies of similar compounds demonstrate that occupancy factors for disordered components typically range from 0.1 to 0.9, with the major component representing the predominant molecular orientation [17] [23]. Temperature-dependent studies indicate that static disorder remains constant across different temperatures, distinguishing it from dynamic disorder that varies with thermal motion [17] [25].

XLogP3

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant